molecular formula C21H23FN2O4S B12179578 N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide

Cat. No.: B12179578
M. Wt: 418.5 g/mol
InChI Key: XKTROOAKHOZFQW-UHFFFAOYSA-N
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Description

Fluorophenylsulfonyl Group

The 4-fluorophenylsulfonyl moiety (–SO₂–C₆H₄–F) is an electron-withdrawing group that enhances metabolic stability. The sulfonyl group adopts a tetrahedral geometry, with bond angles near 109.5° between sulfur and oxygen atoms. The fluorine atom at the para position induces resonance effects, polarizing the phenyl ring.

Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent (–CH₂–C₄H₃O) introduces a heteroaromatic system. The methylene bridge allows rotational freedom, while the furan oxygen participates in hydrogen bonding. The 2-position substitution minimizes steric hindrance with adjacent pyrrole substituents.

Butanamide Functionality

The butanamide chain (–NH–CO–C₃H₇–CH₂–) provides hydrogen-bonding capacity via the amide carbonyl. The four-carbon alkyl tail contributes to lipophilicity, with a calculated logP value of 3.2 ± 0.1 (estimated using Crippen’s fragmentation method).

Isomeric Considerations and Stereochemical Configuration

The compound exhibits no chiral centers due to symmetrical substitution patterns:

  • Pyrrole ring : All substituents (1-furan-2-ylmethyl, 3-sulfonyl, 4/5-methyl) are in fixed positions without stereogenic carbons.
  • Butanamide chain : The –CONH– group is planar, and the alkyl chain lacks stereoisomerism.

Potential isomerism includes:

  • Tautomerism : The 1H-pyrrole tautomer is favored over 2H/3H forms due to substituent stabilization.
  • Conformational isomerism : Free rotation around the sulfonyl–phenyl (–SO₂–C₆H₄–) and methylene (–CH₂–furan) bonds creates multiple conformers.

X-ray crystallography of analogous sulfonamide-pyrrole compounds shows the sulfonyl group orthogonal to the pyrrole plane (dihedral angle: 85–95°), minimizing electronic repulsion.

Tables

Structural Feature Bond Angles Bond Lengths (Å)
S–O (sulfonyl) 119.5° ± 1.2° 1.43 ± 0.02
Pyrrole N–C2 (amide attachment) 107.8° ± 0.5° 1.38 ± 0.01
F–C (aryl fluoride) 120.0° (idealized) 1.34 ± 0.01

Data derived from crystallographic studies of related sulfonamide heterocycles.

Properties

Molecular Formula

C21H23FN2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]butanamide

InChI

InChI=1S/C21H23FN2O4S/c1-4-6-19(25)23-21-20(29(26,27)18-10-8-16(22)9-11-18)14(2)15(3)24(21)13-17-7-5-12-28-17/h5,7-12H,4,6,13H2,1-3H3,(H,23,25)

InChI Key

XKTROOAKHOZFQW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(N1CC2=CC=CO2)C)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction, utilizing 1,4-diketones and ammonia or amines, remains a cornerstone for pyrrole synthesis. For 4,5-dimethyl substitution, hexane-2,5-dione serves as the diketone precursor. Reaction with ammonium acetate in acetic acid at reflux (110–120°C) generates the unsubstituted pyrrole, which undergoes Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃ to install methyl groups at positions 4 and 5.

Reaction Conditions:

  • Diketone: Hexane-2,5-dione (1.0 equiv)

  • Ammonia Source: Ammonium acetate (2.5 equiv)

  • Solvent: Glacial acetic acid

  • Temperature: 110°C, 6 hours

  • Yield: 68–72%

Hantzsch Dihydropyridine Pathway

Alternative routes employ Hantzsch dihydropyridine intermediates, which undergo oxidative aromatization. Ethyl acetoacetate (3.0 equiv) reacts with ammonium hydroxide and formaldehyde under acidic conditions to form 1,4-dihydropyridine, followed by oxidation with MnO₂ to yield the pyrrole.

Functionalization of the Pyrrole Core

N-Alkylation with Furan-2-Ylmethyl Groups

Introducing the furan-2-ylmethyl substituent at the pyrrole nitrogen requires careful base selection to avoid ring-opening side reactions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation, followed by treatment with furan-2-ylmethyl bromide.

Optimized Protocol:

ParameterValue
BaseNaH (1.2 equiv)
Alkylating AgentFuran-2-ylmethyl bromide (1.1 equiv)
SolventTHF, anhydrous
Temperature0°C → room temperature, 12 h
Yield81% (after column chromatography)

Sulfonylation at Position 3

Electrophilic aromatic sulfonylation targets the pyrrole's 3-position, leveraging the electron-rich nature of the heterocycle. 4-Fluorobenzenesulfonyl chloride (1.5 equiv) in dichloromethane (DCM) with pyridine as a base achieves regioselective substitution.

Critical Considerations:

  • Solvent: DCM minimizes sulfonic acid byproduct formation.

  • Temperature: −10°C to prevent polysubstitution.

  • Workup: Sequential washes with 1M HCl and NaHCO₃ ensure removal of unreacted sulfonyl chloride.

Amidation to Install Butanamide Side Chain

The final step involves coupling butanoic acid to the pyrrole sulfonamide. Two principal strategies emerge:

Carbodiimide-Mediated Coupling

Using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF activates the carboxylic acid for reaction with the amine.

Procedure Overview:

  • Activation: Butanoic acid (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv) in DMF, 0°C, 1 h.

  • Coupling: Add pyrrole intermediate, stir at room temperature for 18 h.

  • Purification: Silica gel chromatography (ethyl acetate/hexane) yields 74–78% product.

Palladium-Catalyzed Amination

Recent advances employ palladium catalysts for Buchwald-Hartwig amidation, particularly for sterically hindered substrates. A 2018 patent describes using Pd₂(dba)₃ with Xantphos ligand in toluene at 100°C.

Catalytic System Comparison:

CatalystLigandSolventYield (%)
Pd(OAc)₂BINAPToluene65
Pd₂(dba)₃XantphosDioxane82
PdCl₂(dppf)THF58

Purification and Analytical Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) removes unreacted starting materials.

  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological testing.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 2H, Ar-F), 7.12 (d, J = 8.4 Hz, 2H), 6.45 (s, 1H, furan), 4.32 (s, 2H, CH₂-furan), 2.98 (t, J = 7.2 Hz, 2H, COCH₂), 2.45 (s, 6H, CH₃-pyrrole), 1.72–1.68 (m, 4H, CH₂CH₂).

  • LCMS: m/z 487.2 [M+H]⁺, retention time 6.7 min (C18, acetonitrile/water).

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

The electron-rich pyrrole ring risks over-sulfonylation. Employing low temperatures (−10°C) and stoichiometric control (1.1 equiv sulfonyl chloride) suppresses di-substitution.

Stability of Furan Moieties

Furan rings degrade under strong acidic conditions. Neutral pH during workup and avoidance of protic solvents (e.g., methanol) in later stages preserves integrity.

Catalyst Poisoning

Residual amines from earlier steps deactivate palladium catalysts. Sequential washes with EDTA solution (0.1M) before amidation mitigate this issue.

Recent Methodological Advances

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for scale-up:

  • Sulfonylation: Microreactor (0.5 mm ID) at −15°C, residence time 2 min, 94% yield.

  • Amidation: Packed-bed reactor with immobilized lipase, 99% conversion in 30 min.

Biocatalytic Alternatives

Lipase-mediated amidation in ionic liquids ([BMIM][BF₄]) achieves 88% yield without carbodiimides, reducing waste.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Cost (USD/g)Purity (%)
Linear Synthesis73242097
Convergent Approach54531099
Flow Chemistry46828099.5

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination or Friedel-Crafts acylation for introducing acyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide exhibit significant anticancer properties. Studies have shown that the incorporation of a sulfonamide group can enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This application is particularly relevant in conditions like rheumatoid arthritis and inflammatory bowel disease .

3. Antimicrobial Activity
this compound has shown promise as an antimicrobial agent. Its structure allows it to disrupt bacterial cell walls or inhibit essential metabolic pathways in bacteria, making it a candidate for developing new antibiotics .

Case Studies

Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrole derivatives, including this compound. The compound demonstrated potent activity against several cancer cell lines with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Inflammation Model
A research team investigated the anti-inflammatory effects of this compound using a mouse model of acute inflammation. Results indicated that treatment with this compound significantly reduced edema and inflammatory markers compared to control groups. This suggests its potential as a therapeutic agent in managing inflammatory diseases .

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle Variations

  • Compound A (N-[2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide, ): Core: Thieno[3,4-c]pyrazole (a fused thiophene-pyrazole system). The 4-fluorophenyl group is directly attached to the pyrazole, whereas the target compound positions it on a sulfonyl-substituted pyrrole. Implications: Thienopyrazole derivatives often exhibit altered metabolic stability and binding affinity compared to pyrrole-based analogs due to sulfur’s electronegativity and ring planarity .
  • Compound B (N-{3-[(4-Fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}pentanamide, ) :

    • Core : 4,5-Dimethylpyrrole (identical to the target compound).
    • Key Differences : Substituent at position 1 is propan-2-yl (branched alkyl) instead of furan-2-ylmethyl, and the amide chain is pentanamide (C5) vs. butanamide (C4).
    • Implications : The furan-2-ylmethyl group in the target compound may enhance solubility via oxygen-mediated hydrogen bonding, while the shorter butanamide chain reduces lipophilicity compared to Compound B’s pentanamide .

Substituent and Functional Group Comparisons

Property Target Compound Compound A Compound B
Core Heterocycle 4,5-Dimethylpyrrole Thieno[3,4-c]pyrazole 4,5-Dimethylpyrrole
Position 1 Substituent Furan-2-ylmethyl N/A (4-fluorophenyl on pyrazole) Propan-2-yl
Sulfonyl Group 4-Fluorophenylsulfonyl at pyrrole C3 Absent 4-Fluorophenylsulfonyl at pyrrole C3
Amide Chain Butanamide (C4) Butanamide (C4) Pentanamide (C5)
Molecular Weight ~436 g/mol (estimated) ~377 g/mol (based on formula in ) 394.5 g/mol (reported in )
Key Interactions Sulfonyl (H-bond acceptor), furan (π-π stacking) Thiophene (weak H-bond acceptor), pyrazole (H-bond donor) Sulfonyl (H-bond acceptor), alkyl (hydrophobic)

Pharmacological and Physicochemical Implications

  • Fluorine Position: The para-fluorine on the phenyl ring in the target compound and Compound B is critical for electronic modulation and steric compatibility with biological targets. Ortho or meta isomers (as noted in fentanyl analogs, ) often exhibit reduced activity due to steric hindrance or altered electronic profiles .
  • Sulfonyl Group : Enhances hydrogen-bonding capacity and stabilizes interactions with serine or threonine residues in enzymes, a feature absent in Compound A .
  • Amide Chain Length : The butanamide in the target compound balances hydrophilicity and membrane permeability, whereas Compound B’s pentanamide may improve bioavailability but increase metabolic oxidation risks .

Biological Activity

N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H19FN2O4S
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 1010874-24-4

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonyl group enhances the compound's binding affinity to target enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The furan and pyrrole moieties may interact with specific receptors involved in cellular signaling pathways.
  • Cell Growth Regulation : Preliminary studies indicate that this compound may suppress cell growth in certain cancer cell lines, suggesting potential anticancer properties.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer activity. For instance, in vitro assays showed that the compound significantly inhibited the proliferation of various cancer cell lines while promoting apoptosis.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)12.5Induction of apoptosis
MCF7 (Breast)15.0Cell cycle arrest
HeLa (Cervical)10.0Inhibition of migration

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum effect.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 1: Anticancer Efficacy

In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using standard protocols. The compound was found to disrupt bacterial cell walls and inhibit growth effectively, making it a candidate for further development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the construction of the pyrrole core. A common approach is the cyclocondensation of diketones with amines to form the pyrrole ring, followed by sulfonylation using 4-fluorophenylsulfonyl chloride. For example, similar sulfonamide-containing pyrroles were synthesized via nucleophilic substitution under anhydrous conditions with triethylamine as a base . The furan-2-ylmethyl group is introduced via alkylation using a furfuryl bromide intermediate, requiring precise temperature control (0–5°C) to minimize side reactions .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) identifies proton environments, such as the 4,5-dimethyl groups on the pyrrole ring and the sulfonyl moiety. High-resolution mass spectrometry (HRMS) validates the molecular formula. Single-crystal X-ray diffraction, as used for a related fluorophenylpyrimidine derivative, provides definitive bond-length and stereochemical data .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Methodological Answer : Initial screening should include in vitro assays targeting enzymes or receptors structurally related to its functional groups. For sulfonamide-containing compounds, assays like kinase inhibition (e.g., COX-2) or antimicrobial activity testing are common. A fluorometric assay using recombinant enzymes (e.g., carbonic anhydrase) can quantify inhibitory potency, with IC₅₀ values calculated via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors) or off-target interactions. Systematic validation involves:

  • Repeating assays under standardized conditions (e.g., ATP concentration in kinase assays).
  • Using orthogonal methods (e.g., surface plasmon resonance vs. enzymatic activity) to confirm binding affinity.
  • Computational docking studies to assess binding poses across homologs, as demonstrated for pyrazole derivatives .

Q. What strategies optimize synthetic yield when steric hindrance from the 4,5-dimethylpyrrole group limits reactivity?

  • Methodological Answer : Steric hindrance can be mitigated via:

  • Protection/deprotection : Temporarily blocking reactive sites (e.g., using Boc groups) during sulfonylation .
  • Bulky bases : Employing LDA (Lithium Diisopropylamide) to enhance regioselectivity in alkylation steps .
  • Microwave-assisted synthesis : Accelerating reaction kinetics to reduce decomposition, as shown in pyrrolidinecarboxamide synthesis .

Q. How do substitutions on the furan or fluorophenyl groups affect structure-activity relationships (SAR)?

  • Methodological Answer : SAR studies require systematic modifications:

  • Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups on the fluorophenyl ring.
  • Replace the furan-2-ylmethyl group with thiophene or pyridine analogs.
  • Compare activity using dose-response curves and molecular dynamics simulations to identify critical interactions, as done for triazole carboxamides .

Q. What analytical methods ensure purity and stability of this compound under physiological conditions?

  • Methodological Answer :

  • HPLC-PDA : Monitor degradation products using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify labile sites.
  • Stability-indicating assays : Validate methods per ICH guidelines, as applied to fluorophenylpyrimidines .

Q. How can in vivo pharmacokinetic (PK) parameters be predicted computationally?

  • Methodological Answer : Use in silico tools like:

  • ADMET Predictor™ : Estimates logP, solubility, and cytochrome P450 interactions.
  • Molecular Dynamics (MD) : Simulates membrane permeability using lipid bilayer models.
  • Physiologically Based Pharmacokinetic (PBPK) modeling : Extrapolates tissue distribution based on partition coefficients, validated for pyrrolidine derivatives .

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